3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(4-oxochromene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c21-11-15-19(23-8-7-22-15)27-13-4-3-9-24(12-13)20(26)18-10-16(25)14-5-1-2-6-17(14)28-18/h1-2,5-8,10,13H,3-4,9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASHVXMXPFYMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazine moiety under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. For instance, derivatives containing pyrazole structures have shown significant activity against various pathogens.
Study Findings
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These derivatives were effective in inhibiting biofilm formation, which is crucial for treating chronic infections .
Synthesis of Derivatives
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which streamline the production of complex molecules.
Therapeutic Potential
The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to its possible interaction with acetylcholinesterase .
Case Studies
Several studies have investigated the therapeutic implications of compounds related to this compound:
- Neuroprotective Effects : Research indicates that derivatives may exhibit neuroprotective properties, making them candidates for further development in neuropharmacology .
- Antimicrobial Applications : The antimicrobial efficacy against resistant strains highlights their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrazine core can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and synthetic challenges:
3-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK71781)
- Structure : Replaces the chromene unit with a thiophene-2-carbonyl group.
- Molecular Formula : C₁₅H₁₄N₄O₂S | MW : 314.36 g/mol .
- Key Differences: Thiophene introduces sulfur-based interactions but lacks the chromene’s extended aromatic system.
3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (BK76127)
- Structure: Features a pyridazinone-acetyl group instead of chromene.
- Molecular Formula : C₁₆H₁₆N₆O₃ | MW : 340.34 g/mol .
- Key Differences: The pyridazinone ring provides additional hydrogen-bonding sites (N–H and C=O) but reduces aromatic bulk. Synthesis involves coupling of pyridazinone intermediates, which may offer higher yields (~30–40%) compared to Claisen-Schmidt condensations (~18–43%) for chromene derivatives .
Pyrazine-Chromene Chalcone Analogs (e.g., 4a–4j from )
- Structure : Derived from Claisen-Schmidt condensation of pyrazine-carbonitriles with substituted benzaldehydes.
- Key Differences :
- Methoxy- or chloro-substituted benzaldehydes (e.g., 4e, 4f, 4j) result in low yields (<10%) due to poor reactivity and high lipophilicity (logP ~2.8–3.5) complicating purification .
- Chromene derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced stability but reduced solubility.
Data Table: Structural and Physicochemical Comparison
*Yields for chromene derivatives vary widely depending on benzaldehyde substituents .
Research Findings and Trends
Synthetic Challenges: Chromene-containing analogs face low yields in Claisen-Schmidt condensations due to steric hindrance and poor solubility of intermediates. Thiophene and pyridazinone derivatives offer more straightforward synthetic pathways . Minisci alkylation remains critical for pyrazine functionalization, though radical stability varies with substituents .
Structure-Activity Relationships (SAR): Chromene’s aromatic system enhances target binding in kinase assays but increases metabolic liability. Thiophene analogs show improved pharmacokinetic profiles in preliminary studies . Pyridazinone derivatives exhibit balanced lipophilicity and hydrogen-bonding capacity, making them promising for CNS-targeted therapies .
Crystallographic Insights :
- Chromene derivatives often form π-stacked dimers in crystal lattices, whereas thiophene analogs display sulfur-mediated van der Waals interactions. These differences may influence solid-state stability .
Biological Activity
3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that integrates multiple heterocyclic structures, suggesting significant potential in medicinal chemistry. Its unique structural features, including a chromene moiety and a piperidine ring, may contribute to various biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 376.4 g/mol. The presence of the 4-oxo group and carbonyl functionality enhances its reactivity and biological significance. The structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C20H16N4O4 |
| Molecular Weight | 376.4 g/mol |
| Structural Components | Chromene moiety, Piperidine ring, Pyrazine core |
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. Common methods may include:
- Cyclization Reactions : Formation of the pyrazine ring through condensation reactions.
- Functional Group Modifications : Introduction of the chromene and piperidine moieties via specific reagents under controlled conditions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been reported to inhibit specific protein kinases involved in cancer progression, demonstrating potential as therapeutic agents .
Antimicrobial Properties
Preliminary studies suggest that the compound may also exhibit antimicrobial activity. In vitro assays indicate effective inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties .
Case Studies
- Anticancer Efficacy : A study evaluating the antiproliferative effects of similar compounds found that they significantly inhibited the growth of human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related pyrazole derivatives, revealing inhibition zones of up to 25 mm against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL .
The biological activity of this compound is likely mediated through several mechanisms:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the chromenone moiety (4-oxo-4H-chromene-2-carbonyl) to piperidine derivatives under reflux conditions, often using ethanol or dichloromethane as solvents .
- Step 2 : Introduction of the pyrazine-2-carbonitrile group via nucleophilic substitution or microwave-assisted reactions .
- Critical Conditions : Temperature control (e.g., reflux at 50–100°C), solvent selection (polar aprotic solvents for solubility), and catalysts (e.g., piperidine for cyclization) .
- Purification : Column chromatography or HPLC to isolate the final product with >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 3.98 ppm for NH protons in pyrazole derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 238 [M+1]+ for azido intermediates) .
- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., C=O at 1670 cm⁻¹, CN at 2217 cm⁻¹) .
- HPLC : Purity assessment using reverse-phase columns and UV detection at 254 nm .
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and increases yields by 15–20% .
- Catalyst Optimization : Use of piperidine or triethylamine to accelerate cyclization steps .
- Yield Tracking : Monitor progress via TLC or in situ FTIR to terminate reactions at peak conversion .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data observed in different in vitro models for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition (e.g., ELISA-based phosphorylation assays vs. cell proliferation assays) to rule out assay-specific artifacts .
- Structural Analogs : Compare activity of derivatives (e.g., pyrazole vs. pyridazine cores) to identify SAR trends (see Table 1 in ).
- Metabolic Stability Testing : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
Q. What computational approaches are validated for predicting the binding affinity of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with Lys68 in kinase X) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to evaluate binding stability under physiological conditions .
- Validation : Correlate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. What strategies exist for modifying the chromenone moiety to enhance metabolic stability without compromising target engagement?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the chromenone 6-position to reduce oxidative metabolism .
- Isosteric Replacement : Replace the chromenone carbonyl with a sulfone group to maintain hydrogen-bonding capacity while improving stability .
- Prodrug Design : Mask the 4-oxo group with a cleavable ester to enhance oral bioavailability .
Q. How can researchers design controlled stability studies to evaluate hydrolytic degradation pathways under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- LC-MS Monitoring : Track degradation products (e.g., loss of the cyanopyrazine group) via LC-MS/MS .
- Stress Testing : Expose to elevated temperatures (40–60°C) or UV light to identify photodegradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
